Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₃S
- Molecular Weight : 256.34 g/mol
- CAS Number : 1779413-16-9
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The spirocyclic structure may facilitate unique binding interactions, enhancing its pharmacological profile.
Pharmacological Effects
-
Neuropharmacology :
- Preliminary studies suggest that compounds with similar structures exhibit activity at neuropeptide Y (NPY) receptors, which are implicated in various neurological disorders such as anxiety and depression .
- The compound may act as an antagonist at these receptors, potentially offering therapeutic benefits for conditions related to dysregulation of NPY signaling.
- Antioxidant Activity :
- Cytotoxicity Studies :
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with these compounds significantly reduced apoptosis markers and improved cell viability compared to untreated controls .
Study 2: Antioxidant Properties
Research investigating the antioxidant properties of related compounds found that they effectively scavenged free radicals and reduced lipid peroxidation in cultured cells. This suggests that this compound could play a role in mitigating oxidative damage in various disease models .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C14H26N2O2S |
---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2S/c1-13(2,3)18-12(17)16-7-5-14(6-8-16)11(10-15)4-9-19-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
VEQAXGUZXWDGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2)CN |
Origin of Product |
United States |
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